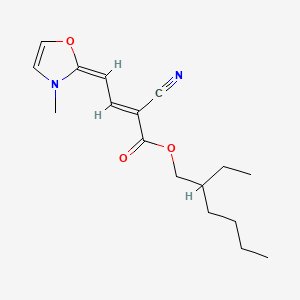
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is represented by the formula C11H12N2 . This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .Aplicaciones Científicas De Investigación
Environmental and Biological Sensor Applications
Amine-functionalized α-cyanostilbene derivatives, closely related to acrylonitrile compounds, have been developed for the detection of picric acid, a significant environmental and biological pollutant. These compounds form host-guest complexes that enhance fluorescence quenching, facilitating sensitive and selective detection in various media (Ding et al., 2014).
Photophysical Properties and Molecular Packing
Studies on the photophysical properties and molecular packing of (dimethylamino)arylacrylonitrile derivatives have shown that the nature of substituents and their arrangement significantly affect the fluorescence properties and crystal lattices of these compounds. This research provides insights into the factors controlling photochemical behavior in the solid state (Percino et al., 2013).
Synthesis and Characterization of Polymers
The synthesis of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate represents an area of research focusing on the development of materials with potential applications in various industries. This work involves free radical polymerization and detailed characterization of the resulting polymers (Vijayanand et al., 2002).
Catalytic Applications
Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, another class of related compounds, has explored their use as reactive Michael acceptors in catalytic asymmetric conjugate additions. These studies are essential for developing new methodologies in synthetic organic chemistry (Del Fiandra et al., 2016).
Advanced Material Applications
A study on a novel α-cyanostilbenic derivative, exhibiting Z–E isomerization, reported the preparation of fluorescent-molecule-dispersed liquid crystals through photoisomerization-induced phase separation. This material demonstrates electrically controllable photoluminescence, highlighting its potential for advanced optical applications (Lu et al., 2014).
Safety and Hazards
Handling “(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” requires caution. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)
![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)




![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)